molecular formula C12H17NO2S B3150724 Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine CAS No. 693238-00-5

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine

Cat. No.: B3150724
CAS No.: 693238-00-5
M. Wt: 239.34 g/mol
InChI Key: IVIVDVPTDQUUPX-UHFFFAOYSA-N
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Description

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol. This compound is known for its applications in various scientific experiments and research fields.

Preparation Methods

The synthesis of Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine involves several steps. One common method includes the reaction of 2,4,6-trimethylphenylsulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like halides or alkoxides.

Scientific Research Applications

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Prop-2-enyl((2,4,6-trimethylphenyl)sulfonyl)amine can be compared with other similar compounds such as:

    2,4,6-Trimethylaniline: This compound shares the trimethylphenyl group but lacks the sulfonyl and prop-2-enyl groups, making it less reactive in certain chemical reactions.

    Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine): This polymer contains the trimethylphenyl group and is used in high-performance perovskite solar cells.

The uniqueness of this compound lies in its combination of the sulfonyl and prop-2-enyl groups, which confer specific reactivity and applications in various fields.

Properties

IUPAC Name

2,4,6-trimethyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h5,7-8,13H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIVDVPTDQUUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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